3-Amino-3-(4-propylphenyl)propanoic acid
CAS No.: 339348-11-7
Cat. No.: VC16685872
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339348-11-7 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 3-amino-3-(4-propylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)11(13)8-12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15) |
| Standard InChI Key | JPRNUAIHZPMLDS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC=C(C=C1)C(CC(=O)O)N |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Nomenclature
3-Amino-3-(4-propylphenyl)propanoic acid (IUPAC name: 3-amino-3-(4-propylphenyl)propanoic acid) belongs to the class of β-amino acids, where the amino group is located at the β-carbon relative to the carboxylic acid functionality. Its molecular formula is C₁₂H₁₇NO₂, with a calculated molecular weight of 207.27 g/mol . The compound’s structure comprises:
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A propyl group (-CH₂CH₂CH₃) para-substituted on the phenyl ring.
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A β-alanine backbone (NH₂-CH(CH₂COOH)-).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| SMILES | CCC1=CC=C(C=C1)C(CC(=O)O)N |
| Predicted LogP | 2.1 (lipophilicity estimate) |
The SMILES notation reflects the propylphenyl moiety’s connectivity and the β-amino acid configuration .
Stereochemical Considerations
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-amino-3-(4-propylphenyl)propanoic acid can be inferred from methodologies used for analogous compounds:
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Michael Addition: Reacting 4-propylaniline with methyl acrylate in a protic solvent (e.g., 2-propanol) under reflux conditions . This yields the methyl ester intermediate, which is subsequently hydrolyzed to the carboxylic acid.
This method mirrors the synthesis of 3-amino-3-(4-methylphenyl)propanoic acid .
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Hydrazide Formation: Condensation of the intermediate ester with hydrazine could produce hydrazide derivatives, as demonstrated in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazides .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Michael Addition | 4-Propylaniline, methyl acrylate, reflux (2-propanol) | 60–75 |
| Ester Hydrolysis | HCl (aq.), reflux | 85–90 |
Spectroscopic Characterization
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¹H NMR: Expected signals include a triplet for the propyl chain’s terminal methyl group (δ 0.8–1.0 ppm), a multiplet for the aromatic protons (δ 6.8–7.2 ppm), and a broad singlet for the amino group (δ 1.5–2.5 ppm) .
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IR Spectroscopy: Strong absorption bands for the carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O stretch (1700–1750 cm⁻¹), and N-H bend (1550–1650 cm⁻¹) .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Based on analogues with alkyl-substituted phenyl groups :
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Boiling Point: Estimated 352–365°C (extrapolated from butyl- and methyl-substituted variants ).
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Density: ~1.07 g/cm³ (similar to 3-amino-3-(4-butylphenyl)propionic acid ).
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pKa: The carboxylic acid group’s pKa is predicted to be 3.6–3.8, while the amino group’s pKa is ~9.1–9.3 .
Table 3: Predicted Physicochemical Properties
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